molecular formula C13H15N3O B7591854 N-methyl-3-[(4-methylpyrazol-1-yl)methyl]benzamide

N-methyl-3-[(4-methylpyrazol-1-yl)methyl]benzamide

Cat. No. B7591854
M. Wt: 229.28 g/mol
InChI Key: CTMGOAZOVFRNDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-3-[(4-methylpyrazol-1-yl)methyl]benzamide, commonly known as MMB-FUBINACA, is a synthetic cannabinoid that is structurally similar to delta-9-tetrahydrocannabinol (THC). It was first identified in 2014 and has gained popularity as a recreational drug due to its potent psychoactive effects. However, its unique chemical properties have also made it a valuable tool in scientific research.

Mechanism of Action

MMB-FUBINACA acts as a potent agonist at the CB1 receptor, which is primarily located in the brain and central nervous system. When it binds to the receptor, it activates a signaling cascade that leads to a variety of physiological and behavioral effects. These effects include altered perception, mood, and cognition, as well as changes in heart rate, blood pressure, and body temperature.
Biochemical and physiological effects:
The biochemical and physiological effects of MMB-FUBINACA are similar to those of N-methyl-3-[(4-methylpyrazol-1-yl)methyl]benzamide, but are generally more potent and longer-lasting. These effects include euphoria, relaxation, altered perception of time and space, and increased appetite. MMB-FUBINACA has also been shown to have anxiolytic and analgesic properties, and may be useful in the treatment of anxiety disorders and chronic pain.

Advantages and Limitations for Lab Experiments

One advantage of using MMB-FUBINACA in lab experiments is its high potency and specificity for the CB1 receptor. This allows researchers to study the effects of cannabinoid receptor activation in a more controlled and precise manner than would be possible with natural cannabinoids such as N-methyl-3-[(4-methylpyrazol-1-yl)methyl]benzamide. However, one limitation of using MMB-FUBINACA is its potential for abuse and dependence, which may limit its usefulness in certain types of research.

Future Directions

There are many possible future directions for research involving MMB-FUBINACA. One area of interest is its potential as a therapeutic agent for various medical conditions, including pain, anxiety, and inflammation. Another area of interest is its potential as a tool for studying the endocannabinoid system and its role in various disease states. Additionally, further research is needed to better understand the long-term effects of MMB-FUBINACA use and to develop strategies for mitigating its potential for abuse and dependence.

Synthesis Methods

MMB-FUBINACA is synthesized by reacting 4-methylpyrazole-1-carboxylic acid with N-methyl-3-(4-methyl-1,3-thiazol-5-yl)propan-1-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then reacted with benzoyl chloride to yield the final product.

Scientific Research Applications

MMB-FUBINACA has been used in a variety of scientific research applications, particularly in the field of cannabinoid pharmacology. Its high affinity for the CB1 receptor, which is the primary target of N-methyl-3-[(4-methylpyrazol-1-yl)methyl]benzamide, has made it a valuable tool for studying the physiological and behavioral effects of cannabinoid receptor activation. It has also been used to investigate the role of the endocannabinoid system in various disease states, including pain, inflammation, and addiction.

properties

IUPAC Name

N-methyl-3-[(4-methylpyrazol-1-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c1-10-7-15-16(8-10)9-11-4-3-5-12(6-11)13(17)14-2/h3-8H,9H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTMGOAZOVFRNDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CC2=CC(=CC=C2)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-3-[(4-methylpyrazol-1-yl)methyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.